(2E)-4-(3,4-dihydroisoquinolin-2(1H)-yl)-4-oxobut-2-enoic acid
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-4-(3,4-dihydroisoquinolin-2(1H)-yl)-4-oxobut-2-enoic acid can be achieved through several methods. One common approach involves the Bischler-Napieralski reaction, which is a cyclization reaction of β-phenylethylamine derivatives with nitriles in the presence of a Lewis acid catalyst such as trifluoromethanesulfonic anhydride (Tf2O) . This reaction typically proceeds under reflux conditions in an organic solvent like toluene.
Industrial Production Methods
Industrial production methods for this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of heterogeneous catalysts, such as supported Lewis acids, can also enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
(2E)-4-(3,4-dihydroisoquinolin-2(1H)-yl)-4-oxobut-2-enoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace functional groups on the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reducing agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Solvents: Toluene, ethanol, and other organic solvents
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions may produce alcohols or amines.
Scientific Research Applications
(2E)-4-(3,4-dihydroisoquinolin-2(1H)-yl)-4-oxobut-2-enoic acid has several scientific research applications:
Medicinal Chemistry: The compound has been studied for its potential as an inhibitor of aldo-keto reductase AKR1C3, a target of interest in breast and prostate cancer.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Research: The compound’s interactions with various biological targets can provide insights into its potential therapeutic applications.
Mechanism of Action
The mechanism of action of (2E)-4-(3,4-dihydroisoquinolin-2(1H)-yl)-4-oxobut-2-enoic acid involves its interaction with specific molecular targets. For example, as an inhibitor of aldo-keto reductase AKR1C3, the compound binds to the enzyme’s active site, preventing the conversion of substrates to their reduced forms . This inhibition can disrupt cellular processes that rely on the enzyme’s activity, leading to potential therapeutic effects in cancer treatment.
Comparison with Similar Compounds
Similar Compounds
3,4-Dihydroisoquinolin-2(1H)-ylsulfonyl)benzoic acid: This compound is a highly potent and selective inhibitor of aldo-keto reductase AKR1C3.
3,4-Dihydroisoquinolin-2(1H)-yl compounds: These compounds have been studied for their potential to treat cognitive impairment associated with Parkinson’s disease and schizophrenia.
Uniqueness
(2E)-4-(3,4-dihydroisoquinolin-2(1H)-yl)-4-oxobut-2-enoic acid is unique due to its specific structural features, which allow it to interact with a variety of molecular targets. Its ability to inhibit aldo-keto reductase AKR1C3 with high potency and selectivity sets it apart from other similar compounds.
Properties
CAS No. |
863647-78-3 |
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Molecular Formula |
C13H13NO3 |
Molecular Weight |
231.25 g/mol |
IUPAC Name |
(E)-4-(3,4-dihydro-1H-isoquinolin-2-yl)-4-oxobut-2-enoic acid |
InChI |
InChI=1S/C13H13NO3/c15-12(5-6-13(16)17)14-8-7-10-3-1-2-4-11(10)9-14/h1-6H,7-9H2,(H,16,17)/b6-5+ |
InChI Key |
QTVHTUGQWBETJC-AATRIKPKSA-N |
Isomeric SMILES |
C1CN(CC2=CC=CC=C21)C(=O)/C=C/C(=O)O |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)C(=O)C=CC(=O)O |
Origin of Product |
United States |
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